2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine
Beschreibung
2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds in this family are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Eigenschaften
Molekularformel |
C7H5BrClN3 |
|---|---|
Molekulargewicht |
246.49 g/mol |
IUPAC-Name |
2-bromo-7-chloro-5-methylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H5BrClN3/c1-12-3-4(9)6-7(12)10-2-5(8)11-6/h2-3H,1H3 |
InChI-Schlüssel |
MGBSDFXNFGDWKN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=NC(=CN=C21)Br)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves several steps:
Starting Materials: The synthesis often begins with commercially available 3,5-dibromo-6-chloropyrazin-2-amine.
Cross-Coupling Reactions: The initial step involves a Sonogashira cross-coupling reaction to introduce the necessary substituents.
Analyse Chemischer Reaktionen
2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Cycloaddition: It can also participate in cycloaddition reactions, forming more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits kinase enzymes, which play a crucial role in cell signaling pathways.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Antitumor Activity: The compound induces apoptosis in cancer cells by interfering with their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives:
2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine: This compound has a similar structure but lacks the chlorine atom, which may affect its biological activity.
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde: This derivative contains an aldehyde group, which can lead to different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its potential as a kinase inhibitor and its diverse biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
